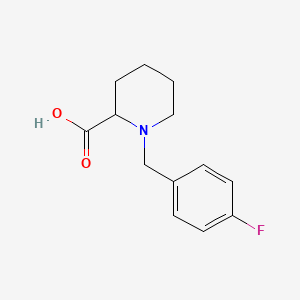

1-(4-fluorobenzyl)piperidine-2-carboxylic acid

Descripción

1-(4-Fluorobenzyl)piperidine-2-carboxylic acid (CAS: 1030610-75-3) is a fluorinated piperidine derivative featuring a 4-fluorobenzyl substituent at the nitrogen atom and a carboxylic acid group at the C2 position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as proteases, neurotransmitter receptors, and enzymes. Its synthesis typically involves alkylation of piperidine-2-carboxylic acid with 4-fluorobenzyl halides under basic conditions, achieving high yields (~95%) .

Key physicochemical properties include:

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCCKEVVICUODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391703 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030610-75-3 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of Piperidine-2-carboxylic Acid Core

- The piperidine-2-carboxylic acid scaffold can be synthesized via cyclization or reduction methods starting from pyridine derivatives or open-chain precursors.

- Alternatively, commercially available piperidine-2-carboxylic acid or its protected derivatives can be used as starting materials to streamline synthesis.

N-Alkylation with 4-Fluorobenzyl Halide

- The key step involves nucleophilic substitution (N-alkylation) of the piperidine nitrogen with 4-fluorobenzyl chloride or bromide.

- This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate substitution.

- Solvents like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used to dissolve reactants and promote reaction efficiency.

- Reaction temperatures range from ambient to reflux conditions depending on the reactivity of the halide and base used.

Purification and Isolation

- After completion of the N-alkylation, the reaction mixture is quenched and subjected to extraction.

- Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the pure 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.

- The final product may be obtained as a free acid or converted into a salt form for enhanced stability or solubility.

Representative Preparation Method (Literature-Based)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Piperidine-2-carboxylic acid (or precursor) | Starting material providing the piperidine ring with carboxylic acid at C-2 |

| 2 | 4-Fluorobenzyl chloride, K2CO3, acetonitrile, reflux | N-alkylation of piperidine nitrogen with 4-fluorobenzyl chloride under basic conditions |

| 3 | Work-up: aqueous quench, extraction with organic solvent | Removal of inorganic salts and isolation of organic phase |

| 4 | Purification: recrystallization or column chromatography | Isolation of pure this compound |

This method yields the target compound with moderate to good yields (typically 50–80%) depending on reaction optimization.

Summary Table of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C13H16FNO2 |

| Molecular Weight | 237.27 g/mol |

| CAS Number | 1030610-75-3 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid |

| Key Reagents | Piperidine-2-carboxylic acid, 4-fluorobenzyl chloride, K2CO3 |

| Solvents | Acetonitrile, DMF, THF |

| Reaction Type | N-alkylation (SN2) |

| Typical Yield | 50–80% |

| Purification | Recrystallization, chromatography |

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluorobenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

One of the prominent applications of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid lies in its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial for melanin production, and its inhibition is valuable in treating hyperpigmentation disorders. Research has shown that derivatives of this compound exhibit competitive inhibition of tyrosinase, making them promising candidates for developing treatments against skin pigmentation issues. For instance, studies have demonstrated that specific derivatives maintain low cytotoxicity while effectively inhibiting the enzyme's activity, thus preventing excessive melanin formation .

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological properties. It has been noted for its potential effects on neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression. In animal models, compounds similar to this compound have shown promise in modulating serotonin and dopamine pathways, suggesting a possible role in the development of antidepressants or anxiolytics .

Synthesis and Structural Modifications

Synthesis methods for this compound typically involve the reaction of piperidine derivatives with fluorobenzoyl groups under controlled conditions. Structural modifications have been explored to enhance its pharmacological profile, including variations in substituents on the piperidine ring or the carboxylic acid moiety. These modifications are aimed at improving potency, selectivity, and reducing side effects .

Case Study 1: Tyrosinase Inhibition Efficacy

In a study evaluating various derivatives of this compound, researchers reported significant inhibition of tyrosinase activity when tested against Agaricus bisporus tyrosinase. The most effective compounds were characterized by their ability to bind competitively to the enzyme's active site, thus blocking substrate access and subsequent melanin production .

Case Study 2: Neuropharmacological Effects

Another study investigated the effects of this compound in rodent models of anxiety and depression. The results indicated that administration of certain derivatives led to a significant reduction in anxiety-like behaviors in elevated plus-maze tests and increased exploratory behavior in open field tests. These findings suggest that modifications to the compound can enhance its efficacy as a neuropharmacological agent .

Mecanismo De Acción

The mechanism of action of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

Below is a comparative analysis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid with related compounds:

Pharmacological and Biochemical Insights

- NMDA Receptor Antagonists: CGS 19755 (phosphonomethyl derivative) exhibits equilibrium dissociation constants (Kd) ~10 nM for NMDA receptors but slower association rates compared to non-phosphorylated analogues, highlighting the impact of bulky substituents on binding kinetics .

- Metabolic Stability: Fluorination at the benzyl group (as in the target compound) enhances metabolic stability by blocking oxidative dealkylation pathways, a critical advantage over non-fluorinated analogues like 1-(benzyl)piperidine-2-carboxylic acid .

- Proteasome Inhibition : The isopropyl-substituted analogue in demonstrates high inhibitory activity against proteasomes, whereas the fluorobenzyl variant may exhibit altered selectivity due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Profiles

- LogP and Solubility: The fluorobenzyl group increases logP (~2.5) compared to non-fluorinated analogues (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility.

- Blood-Brain Barrier (BBB) Penetration: Fluorinated aromatic rings improve BBB penetration relative to polar substituents (e.g., phosphonomethyl in CGS 19755), making the target compound suitable for CNS-targeted therapies .

Actividad Biológica

1-(4-Fluorobenzyl)piperidine-2-carboxylic acid (CAS No. 1030610-75-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid moiety, which contributes to its biological activity.

This compound exhibits various mechanisms of action, primarily through interactions with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.

Anticancer Properties

Recent studies have demonstrated that this compound possesses anticancer activity. For instance:

- Cytotoxicity Studies : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant cytotoxic effects compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Research indicates that this compound exhibits potent activity against gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were reported as low as 5 µg/mL .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10–30 | |

| Antimicrobial | Staphylococcus aureus | 5 | |

| Enzyme Inhibition | COX-2 | 0.04 |

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of this compound on FaDu hypopharyngeal tumor cells. The results showed that the compound not only inhibited cell proliferation but also triggered apoptosis through the activation of caspase pathways. This suggests potential for development as a chemotherapeutic agent .

Case Study 2: Antimicrobial Action

In another investigation, the compound was tested against various bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains of S. aureus. Further studies are warranted to explore its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluorobenzyl)piperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A typical route involves multi-step reactions, such as alkylation of piperidine-2-carboxylic acid derivatives with 4-fluorobenzyl halides. For example, describes refluxing intermediates with hydrochloric acid and acetic acid to hydrolyze nitriles to carboxylic acids. Catalytic systems like palladium diacetate (Pd(OAc)₂) with ligands (e.g., XPhos) in inert atmospheres (40–100°C) can enhance coupling efficiency . Purification via recrystallization or chromatography is critical, with yields dependent on solvent choice (e.g., tert-butyl alcohol) and temperature control.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 1.5–3.5 ppm).

- HPLC : Monitor purity (>95% by area normalization) using C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 268.1) .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis, particularly for stereocenter formation?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) protection to stabilize intermediates, enabling diastereomeric crystallization (e.g., (R)-Boc derivatives in ) .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric alkylation with chiral ligands (e.g., BINAP) to control stereochemistry .

- HPLC with Chiral Columns : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for enantiopurity assessment .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Systematic analysis involves:

- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Assay Standardization : Control variables like buffer pH, cell lines, and incubation times (e.g., uses 4 µM doses for histone acetylation studies) .

- Meta-Analysis : Compare datasets using tools like PubChem BioAssay to identify outliers or protocol-dependent variations .

Q. What analytical challenges arise in detecting trace impurities, and how can they be mitigated?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm impurities (e.g., residual solvents or byproducts) using high-resolution mass spectrometers (e.g., Q-TOF) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., decarboxylation or fluorobenzyl cleavage) .

- Stability-Indicating Methods : Develop HPLC gradients that separate degradation peaks from the main compound .

Q. How can reaction conditions be optimized to improve scalability while maintaining stereochemical fidelity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., racemization) by precise temperature/residence time control .

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify robust conditions (e.g., uses Cs₂CO₃ for base-sensitive reactions) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility and stability be reconciled?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify pH-dependent aggregation .

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, comparing degradation rates via HPLC .

- Crystallography : Analyze crystal packing (e.g., hydrogen bonding in piperidine-carboxylic acid motifs) to explain polymorphic stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.